molecular formula C23H19N3O5 B2575627 8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899986-41-5

8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2575627
CAS No.: 899986-41-5
M. Wt: 417.421
InChI Key: KXGDIWYWCUVFKB-UHFFFAOYSA-N
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Description

“8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core, a pyridazinyl group, and an amide linkage, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: Ethylation of the chromene core using ethyl iodide or ethyl bromide in the presence of a base.

    Attachment of the Pyridazinyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a pyridazinyl halide and a suitable catalyst.

    Formation of the Amide Linkage: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chromene core could yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a chromene core can interact with various enzymes or receptors, modulating their activity. The pyridazinyl group may enhance binding affinity or selectivity for certain targets, while the amide linkage could influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromene core, known for their anticoagulant and anti-inflammatory properties.

    Pyridazinyl Derivatives: Known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.

    Amide-Linked Compounds: Common in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets.

Uniqueness

The uniqueness of “8-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” lies in its combination of structural features, which may confer unique biological activities and therapeutic potential compared to other compounds in the same class.

Properties

IUPAC Name

8-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-30-19-9-5-7-15-13-17(23(28)31-21(15)19)22(27)24-16-8-4-6-14(12-16)18-10-11-20(29-2)26-25-18/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGDIWYWCUVFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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